![molecular formula C8H14N4O B1380519 [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1706462-12-5](/img/structure/B1380519.png)

[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis "[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol" and its derivatives have been a subject of interest in chemical synthesis and crystal structure analysis. Studies have shown that compounds with a similar structure, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, are synthesized through specific condensation processes and characterized using spectroscopic techniques. The crystalline structures of these compounds are often analyzed through X-ray crystallography, revealing insights such as the conformation of the piperidine ring and the geometry around certain atoms like sulfur (H. R. Girish et al., 2008; S. B. Benakaprasad et al., 2007).

Corrosion Inhibition The compound's derivatives have also been explored for their potential applications in corrosion inhibition. For instance, triazole derivatives have been studied for their effectiveness in protecting mild steel in acidic environments. The mechanism involves the adsorption of the compound onto the steel surface, with specific segments of the molecule responsible for its high inhibition efficiency (Qisheng Ma et al., 2017).

Catalysis In the realm of catalysis, triazolylmethanol derivatives have been synthesized and evaluated for their efficiency in promoting certain chemical reactions. The ligands derived from these compounds have been shown to catalyze reactions efficiently under specific conditions, indicating their potential utility in synthetic chemistry (Salih Ozcubukcu et al., 2009).

Antimicrobial Activity Additionally, certain derivatives of "[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol" have been synthesized and found to exhibit significant antimicrobial activity. These studies involve the synthesis of novel compounds containing the triazole and piperidine or pyrrolidine rings, which are then subjected to structure-activity relationship studies to evaluate their effectiveness against various microorganisms (K. Krolenko et al., 2016).

Antifungal Agents Research has also been conducted on synthesizing and evaluating the antifungal properties of triazine derivatives, which include the triazole and piperidine rings. These studies focus on developing novel compounds and understanding their structure-activity relationship in combating various fungal infections (Jaiprakash N Sangshetti et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Piperidine derivatives, a class of compounds to which this molecule belongs, are known to be involved in a wide range of biological activities . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-cancer, anti-viral, anti-malarial, anti-microbial, anti-fungal, anti-hypertension, analgesic, anti-inflammatory, anti-alzheimer, anti-psychotic and/or anti-coagulant effects .

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Piperidine derivatives have been reported to induce a variety of biological responses, including apoptosis and inhibition of cell proliferation .

Eigenschaften

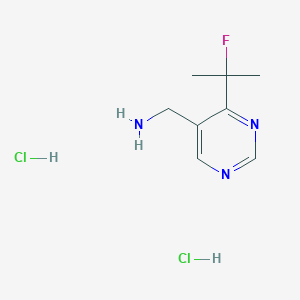

IUPAC Name |

(1-piperidin-3-yltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c13-6-7-5-12(11-10-7)8-2-1-3-9-4-8/h5,8-9,13H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHBKIRYKVJAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)

![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)